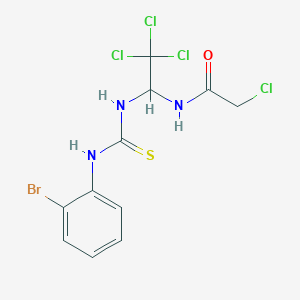

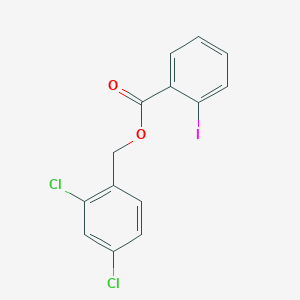

![molecular formula C19H20FN3O2S2 B12027241 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 577980-73-5](/img/structure/B12027241.png)

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-Fluor-4-methylphenyl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist einen Thienopyrimidin-Kern auf, der für seine biologische Aktivität und potenzielle therapeutische Anwendungen bekannt ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-Fluor-4-methylphenyl)acetamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Zu den wichtigsten Schritten gehören:

Bildung des Thienopyrimidin-Kerns: Dies kann durch eine Cyclisierungsreaktion erreicht werden, die ein Thiophenderivat und ein geeignetes Amin umfasst.

Einführung der Ethyl- und Methylgruppen: Diese Gruppen können durch Alkylierungsreaktionen mit geeigneten Alkylhalogeniden eingeführt werden.

Bildung der Acetamid-Verknüpfung: Dies beinhaltet die Reaktion des Thienopyrimidinderivats mit einem Säurechlorid oder Anhydrid in Gegenwart einer Base.

Einführung der Fluor- und Methylgruppen am Phenylring: Dies kann durch elektrophile aromatische Substitutionsreaktionen mit geeigneten Reagenzien erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-Fluor-4-methylphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thienopyrimidin-Kern kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Elektrophile Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-Fluor-4-methylphenyl)acetamid ist nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit spezifischen molekularen Zielen und Signalwegen beinhaltet. Es ist bekannt, dass der Thienopyrimidin-Kern mit verschiedenen Enzymen und Rezeptoren interagiert, was möglicherweise zu einer Hemmung ihrer Aktivität führt. Dies kann zu einer Störung wichtiger biologischer Prozesse wie Zellteilung und Proteinsynthese führen, was seine potenziellen krebshemmenden und antimikrobiellen Eigenschaften erklären könnte.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thienopyrimidine core can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially leading to inhibition of their activity. This can result in the disruption of key biological processes, such as cell division and protein synthesis, which may explain its potential anticancer and antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamid

- N-(3-Fluor-4-methylphenyl)acetamid

- 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamid

Einzigartigkeit

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-Fluor-4-methylphenyl)acetamid ist aufgrund des Vorhandenseins sowohl des Thienopyrimidin-Kerns als auch des fluorierten Phenylrings einzigartig. Diese Kombination von Strukturmerkmalen kann zu seiner besonderen biologischen Aktivität und potenziellen therapeutischen Anwendungen beitragen.

Eigenschaften

CAS-Nummer |

577980-73-5 |

|---|---|

Molekularformel |

C19H20FN3O2S2 |

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C19H20FN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-13-7-6-10(2)14(20)8-13/h6-8H,5,9H2,1-4H3,(H,21,24) |

InChI-Schlüssel |

QNDXZIIDTROIAA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)C)F)SC(=C2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12027164.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)

![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12027187.png)

![allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027222.png)

![(3Z)-5-Bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027247.png)

![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027255.png)